N-methylazetidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-5-4-2-6-3-4/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPTWMKTGPWPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435457 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247069-31-4 | |

| Record name | N-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-methylazetidin-3-amine: A Core Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of N-methylazetidin-3-amine, a pivotal building block in contemporary medicinal chemistry. We will delve into its fundamental chemical properties, three-dimensional structure, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is grounded in established scientific principles, explaining not just the "what" but the "why" behind its utility and synthetic manipulation.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of small molecule drug design, nitrogen-containing heterocycles are of paramount importance. Among these, the azetidine ring, a four-membered saturated heterocycle, occupies a unique and valuable space. Its significance is derived from a delicate balance of properties: the inherent ring strain (approximately 25.4 kcal/mol) makes it reactive enough for synthetic elaboration but significantly more stable and easier to handle than its three-membered aziridine counterpart[1][2]. This strain, coupled with its conformational rigidity and three-dimensional character, allows the azetidine motif to serve as a versatile "sp3-rich" scaffold.

Incorporating an azetidine ring into a drug candidate can profoundly and beneficially impact its pharmacokinetic profile. It often leads to improved aqueous solubility, enhanced metabolic stability, and a lower tendency for off-target binding compared to more lipophilic, aromatic structures[3]. This compound, with its strategically placed amine functionalities, is a prime exemplar of this class, offering multiple vectors for chemical modification and library synthesis.

It is crucial to distinguish between two common isomers: 1-methylazetidin-3-amine , where the methyl group is on the ring nitrogen, and This compound (the primary subject of this guide), where the methyl group is on the exocyclic amine. This distinction is critical as it dictates the reactivity and synthetic utility of the molecule.

Molecular Architecture and Physicochemical Profile

The unique properties of this compound are a direct consequence of its molecular structure. Understanding this architecture is fundamental to its application.

Chemical Identity and Structure

-

IUPAC Name: this compound[4]

-

CAS Number: 247069-31-4[4]

-

Molecular Formula: C₄H₁₀N₂[4]

-

Canonical SMILES: CNC1CNC1[4]

-

InChIKey: NQPTWMKTGPWPMX-UHFFFAOYSA-N[4]

The structure features a strained four-membered ring with a secondary amine substituent at the 3-position. This arrangement presents two distinct nitrogen atoms: a secondary amine within the ring and a secondary amine outside the ring.

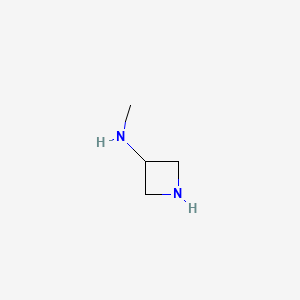

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The computed properties of a molecule are invaluable for predicting its behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 86.14 g/mol | [4] |

| Exact Mass | 86.084398327 Da | [4] |

| XLogP3-AA (Lipophilicity) | -0.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topological Polar Surface Area | 24.1 Ų | [4] |

Expert Interpretation: The negative XLogP3 value indicates that this compound is a hydrophilic molecule, predicting good aqueous solubility—a highly desirable trait for drug candidates. The presence of two hydrogen bond donors and two acceptors, combined with a low polar surface area, provides an excellent balance for interacting with biological targets while retaining the ability to cross cellular membranes. The lack of rotatable bonds signifies a conformationally constrained structure, which can be advantageous for achieving high binding affinity and selectivity for a target protein.

Reactivity and Synthetic Elaboration

The synthetic utility of this compound is defined by the differential reactivity of its two amine groups and the underlying strain of the azetidine ring.

Nucleophilicity and Basicity

Both nitrogen atoms possess lone pairs of electrons and are therefore nucleophilic and basic. However, their chemical environments are distinct:

-

Exocyclic Secondary Amine (-NHCH₃): This amine is generally the more reactive site for standard transformations like acylation, sulfonylation, and alkylation. It is less sterically hindered and its basicity is typical for a secondary dialkylamine.

-

Endocyclic Secondary Amine (Ring NH): This nitrogen is also nucleophilic, but its reactivity is tempered by its inclusion in the strained ring system. It will typically react only after the exocyclic amine has been functionalized or protected, or under more forcing conditions. Strong electrophiles can react here to form quaternary azetidinium salts[1].

This differential reactivity is the cornerstone of its use as a scaffold, allowing for selective, stepwise functionalization.

Common Synthetic Transformations

The primary utility of this compound is as a nucleophilic building block. It readily participates in reactions that form stable, covalent bonds, allowing its incorporation into larger, more complex molecules.

Caption: Common synthetic routes using this compound.

-

N-Acylation and N-Sulfonylation: The exocyclic amine readily attacks the electrophilic carbon of acyl chlorides or the sulfur of sulfonyl chlorides to form stable amide or sulfonamide linkages, respectively. These are fundamental reactions in drug discovery for probing structure-activity relationships (SAR).

-

N-Alkylation: The molecule can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones[6]. Reductive amination is often preferred as it is a milder, high-yielding method that avoids the over-alkylation issues sometimes seen with alkyl halides.

Synthetic Access to the Scaffold

While commercially available, understanding the synthesis of the scaffold itself is instructive. A common and versatile approach involves the reductive amination of a suitable N-protected azetidin-3-one precursor using methylamine, followed by deprotection[1]. This strategy allows for the synthesis of a wide array of 3-aminoazetidine derivatives.

Caption: A general workflow for the synthesis of the title compound.

Role in Drug Design and Development

The incorporation of the this compound moiety into a lead compound is a strategic decision aimed at optimizing its drug-like properties.

As a Bioisostere and Pharmacophore Element

This scaffold can act as a bioisostere for other common chemical groups. For instance, a functionalized azetidine can replace a more flexible piperidine or a lipophilic aromatic ring, often leading to improved properties. The defined three-dimensional exit vectors from the azetidine core allow for precise positioning of substituents to interact with specific pockets of a target protein, enhancing potency and selectivity.

Impact on Pharmacokinetics

The azetidine core is a recognized "metabolic stabilizer." Its strained C-H bonds are often less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to less strained aliphatic systems. This can increase the half-life of a drug in the body. Furthermore, its inherent polarity, as discussed, is a powerful tool for improving solubility and reducing the risk of compound precipitation or poor absorption. Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, validating its importance in modern pharmaceuticals[3].

Caption: Logic for using the azetidine scaffold in lead optimization.

Exemplary Experimental Protocol: N-Acylation

To illustrate the practical application of its chemistry, the following section details a robust, self-validating protocol for the N-acylation of this compound.

Objective: To synthesize N-(azetidin-3-yl)-N-methylbenzamide from this compound and benzoyl chloride.

Causality: The reaction relies on the superior nucleophilicity of the exocyclic secondary amine, which selectively attacks the electrophilic carbonyl carbon of benzoyl chloride. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and effectively solubilizes the reactants.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Separatory funnel, rotary evaporator, silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Electrophile Addition: Add a solution of benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM to a dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine (to aid phase separation).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the pure N-(azetidin-3-yl)-N-methylbenzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Safety and Handling

As a small, reactive amine, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the properties of similar compounds suggest the following precautions.

-

Hazards: Likely to be corrosive and may cause skin and eye burns[7]. It may be harmful if swallowed or inhaled. Amines can be respiratory irritants[8].

-

Handling:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood[9][10].

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[10].

-

Avoid breathing vapors or mist[9].

-

Wash hands thoroughly after handling[7].

-

-

Storage:

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of a strained, sp3-rich core and differentially reactive amine functionalities provides a robust platform for the synthesis of novel chemical entities. By leveraging its distinct physicochemical properties, drug development professionals can systematically enhance the solubility, metabolic stability, and target engagement of lead compounds, thereby accelerating the journey from initial hit to clinical candidate. A thorough understanding of its structure, reactivity, and handling is essential for unlocking its full potential in the pursuit of next-generation therapeutics.

References

- Smolecule. N,N-Diethyl-3-methylazetidin-3-amine.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- ChemRxiv. A Single-Step Synthesis of Azetidine-3-amines. (2016).

-

PubChem. N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

- ChemicalBook. N-Methyl-1-methylazetidin-3-amine. (2025).

- Fisher Scientific. SAFETY DATA SHEET.

- Benchchem. 1-Methylazetidin-3-amine.

-

PubChem. 1-methylazetidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

- BLD Pharm. This compound hydrochloride.

- Spectrum Chemical. SAFETY DATA SHEET. (2022).

- CORE. Synthesis of 3-functionalized 3-methylazetidines.

- Enamine. safety data sheet.

- PubChemLite. This compound dihydrochloride (C4H10N2).

- LGC Standards. This compound Dihydrochloride.

- Google Patents. Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

- ARKAT USA. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012).

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Available from: [Link]

- Google Patents. Method for preparing azetidine derivatives.

- Arcopol. Finalised methylamine 9-3-11.

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Available from: [Link]

- The Good Scents Company. (-)-globulol.

-

MSU chemistry. Amine Reactivity. Available from: [Link]

-

MDPI. Innovative Syntheses and Reactivity of Propiolamidines. Available from: [Link]

-

PMC - NIH. Prodrugs for Amines. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. arcopol.eu [arcopol.eu]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to the Identification and Characterization of N-methylazetidin-3-amine

Executive Summary

This technical guide provides an in-depth framework for the unambiguous identification and characterization of N-methylazetidin-3-amine, a crucial building block in contemporary drug discovery and development. A significant point of confusion in literature and commercial databases is the existence of its structural isomer, 1-methylazetidin-3-amine, which possesses a different Chemical Abstracts Service (CAS) number and distinct chemical properties. This document serves to disambiguate these structures, establish the correct CAS number for this compound, and detail the analytical methodologies required for its definitive identification. We will explore the core principles behind spectroscopic and chromatographic techniques, providing both theoretical grounding and practical, field-tested protocols for researchers, chemists, and quality control professionals.

Introduction and Structural Disambiguation

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This compound, with its secondary amine functionality, is a versatile synthon for introducing this four-membered ring into larger molecules. However, its utility is predicated on the correct identification of its structural form.

The primary challenge lies in distinguishing this compound from its isomer, 1-methylazetidin-3-amine. In the target compound, the methyl group is attached to the exocyclic amine, resulting in a secondary amine. In the isomer, the methyl group is on the ring nitrogen, creating a tertiary amine within the ring and a primary exocyclic amine. This seemingly minor difference has profound implications for reactivity, biological activity, and analytical signature.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 86 | [C₄H₁₀N₂]⁺˙ | Molecular Ion |

| 71 | [C₃H₇N₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 57 | [C₃H₇N]⁺ | Alpha-cleavage involving the azetidine ring, leading to the loss of CH₂=NH. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information by mapping the chemical environments of ¹H and ¹³C nuclei.

¹H NMR (Predicted, in CDCl₃, ~400 MHz): The spectrum is expected to be relatively simple but informative. The key is the integration ratio and the splitting patterns (multiplicity).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.8 | Triplet (t) | 2H | CH₂-N(ring) | Protons on carbons adjacent to the ring nitrogen. |

| ~ 3.3 - 3.5 | Multiplet (m) | 1H | CH-N(exocyclic) | The single proton on the carbon bearing the amino group. |

| ~ 2.9 - 3.1 | Triplet (t) | 2H | CH₂-N(ring) | Protons on carbons adjacent to the ring nitrogen. |

| ~ 2.4 | Singlet (s) | 3H | N-CH₃ | Methyl protons on the exocyclic nitrogen. |

| ~ 1.5 - 2.0 | Broad Singlet (br s) | 2H | NH (ring) & NH (exo) | Amine protons; chemical shift is variable and depends on concentration and solvent. Signal disappears upon D₂O exchange. [1] |

¹³C NMR (Predicted, in CDCl₃, ~100 MHz):

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~ 55 - 60 | CH₂ (ring carbons) | Azetidine ring carbons adjacent to the ring nitrogen. |

| ~ 45 - 50 | CH (substituted ring carbon) | The carbon atom bonded to the exocyclic amine. |

| ~ 35 - 40 | N-CH₃ | Methyl carbon on the exocyclic amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The presence of N-H bonds in both the ring and the exocyclic amine is a key diagnostic feature. [2]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Notes |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Medium, Sharp | Characteristic of secondary amines. The presence of two N-H environments (ring and exocyclic) may lead to a complex or broadened peak. [1] |

| 2800 - 3000 | C-H Stretch | Strong | Aliphatic C-H bonds from the methyl and azetidine methylene groups. |

| 1590 - 1650 | N-H Bend (Scissoring) | Medium to Weak | Confirms the presence of the N-H group. |

| 1020 - 1220 | C-N Stretch | Medium | Associated with the carbon-nitrogen bonds in the molecule. [3]|

Chromatographic Analysis and Protocols

Chromatography separates the analyte from impurities, and when coupled with a detector like a mass spectrometer (GC-MS), it provides a powerful tool for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Insight: Direct analysis of amines by GC can be challenging. Their basic nature leads to strong interactions with acidic silanol groups on standard silica-based columns, causing severe peak tailing and poor resolution. [4]Therefore, using a base-deactivated column is not just a recommendation; it is a requirement for reliable analysis.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation:

-

Accurately weigh ~1 mg of the sample.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

-

Vortex until fully dissolved.

-

Rationale: A volatile, polar solvent is chosen to ensure good sample introduction and compatibility with the injection system.

-

-

Instrumentation & Conditions:

-

GC Column: Use a mid-polarity capillary column with base deactivation (e.g., Agilent DB-5ms, J&W DB-17, or a dedicated amine analysis column like a CP-Sil 13 CB). [5] * Injector: Split/Splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, at a constant flow rate of ~1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

Rationale: The temperature program starts low to trap volatile components on the column and then ramps to elute the analyte and any higher-boiling impurities.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 300.

-

-

Data Analysis:

-

Confirm the retention time of the analyte peak against a certified reference standard.

-

Analyze the mass spectrum of the peak and compare it to the expected fragmentation pattern (see Section 3.1). The library match should be treated with caution unless the library entry has been verified for this specific isomer.

-

High-Performance Liquid Chromatography (HPLC)

Expert Insight: Due to its high polarity and lack of a strong chromophore, this compound is poorly retained on standard reversed-phase columns (like C18) and is invisible to UV detectors. Analysis requires either specialized columns (e.g., HILIC, mixed-mode) or, more commonly, pre-column derivatization. [6][7]Derivatization attaches a UV-active or fluorescent molecule to the amine, drastically improving both retention and detectability.

Protocol: HPLC-UV Analysis via Dansyl Chloride Derivatization

-

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 9.5): Prepare and adjust pH as required.

-

Dansyl Chloride Solution: Dissolve 5 mg/mL of dansyl chloride in acetone. Prepare fresh daily and protect from light.

-

Rationale: The derivatization reaction is base-catalyzed, requiring a buffered, high-pH environment.

-

-

Derivatization Procedure:

-

In a microvial, combine 100 µL of the analyte solution (in water or acetonitrile) with 200 µL of the borate buffer.

-

Add 200 µL of the dansyl chloride solution.

-

Vortex briefly and incubate in a heating block at 60 °C for 30 minutes in the dark.

-

After incubation, add 100 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess dansyl chloride.

-

Dilute the final solution with the mobile phase initial conditions before injection.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC with a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program:

-

Start at 30% B, hold for 1 min.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).

-

Rationale: The dansyl derivative is significantly more hydrophobic, allowing for good retention and separation on a standard C18 column using a water/acetonitrile gradient.

-

-

Data Analysis:

-

Identify the peak for the derivatized analyte by comparing its retention time to a derivatized certified reference standard.

-

Quantification can be performed by generating a calibration curve using standards prepared with the same derivatization protocol.

-

Conclusion

The definitive identification of this compound is a critical step in its application within research and development. This guide establishes CAS 247069-31-4 as the correct identifier for the free base and highlights the essential need to distinguish it from its isomer, 1-methylazetidin-3-amine (CAS 959957-92-7). Successful characterization hinges on a multi-faceted analytical approach. Mass spectrometry reveals the molecular weight and key fragmentation patterns, while NMR spectroscopy provides an unambiguous map of the molecular structure. For routine purity and identity checks, chromatographic methods like GC-MS and HPLC are indispensable, provided that protocols are optimized—using base-deactivated columns for GC and derivatization for HPLC—to handle the specific chemical nature of this polar amine. By applying the principles and protocols outlined herein, scientists can ensure the quality, integrity, and validity of their work involving this valuable chemical entity.

References

Sigma-Aldrich. This compound dihydrochloride | 136293-86-2. [8]CP Lab Safety. This compound, 95% Purity, C4H10N2, 250 mg. []A2B Chem. 3-Amino-1-methylazetidine Dihydrochloride | 1139634-75-5. [10]Smolecule. N,N-Diethyl-3-methylazetidin-3-amine. [11]National Center for Biotechnology Information. PubChem Compound Summary for CID 10086969, this compound. [12]Santa Cruz Biotechnology. 3-Amino-1-N-methyl-azetidine dihydrochloride | CAS 959918-41-3. [13]ChemScene. 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride | 1803609-11-1. [14]Synblock. N,N,3-trimethylazetidin-3-amine | CAS 149696-13-9. [15]Benchchem. This compound dihydrochloride | 136293-86-2. [16]ChemicalBook. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7. ChemicalBook. 3-Amino-1-Boc-3-methyl-azetidine | 1158758-77-0. [17]ChemicalBook. 1-METHYLAZETIDIN-3-AMINE CAS#: 959957-92-7. [18]National Center for Biotechnology Information. PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. [19]BLD Pharm. This compound hydrochloride | 1521828-13-6. [20]BLDpharm. 3-(N-Methyl-N-Boc-amino)-3-methylazetidine hydrochloride. [21]American Chemical Society. Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [22]LGC Standards. This compound Dihydrochloride. [23]Amerigo Scientific. 3-amino-1-N-Methyl-azetidine dihydrochloride. [24]BLD Pharm. N,N-Dimethylazetidin-3-amine | 138022-85-2. [25]National Center for Biotechnology Information. PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. [26]National Center for Biotechnology Information. PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. [27]PubChemLite. This compound dihydrochloride (C4H10N2). [2]Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [6]SIELC Technologies. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [28]Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [29]ResearchGate. Infrared spectra of (a) CH3NH2 at 20 K; (b) after 30 min of VUV... [1]Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [30]Manchester Organics. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. [31]Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [4]Sigma-Aldrich. Amines Analysis by Packed Column GC. [7]Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. [3]Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). [32]University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [33]MDPI. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [34]ResearchGate. GC-MS analysis of eight aminoindanes using three derivatization reagents. [35]National Center for Biotechnology Information. PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride. [36]ResearchGate. Typical HPLC determination of methylamine (CH3-NH2) coming from the... [37]MDPI. LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. [5]Agilent. Analysis of primary, secondary and tertiary amines.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. agilent.com [agilent.com]

- 6. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. calpaclab.com [calpaclab.com]

- 10. Buy N,N-Diethyl-3-methylazetidin-3-amine [smolecule.com]

- 11. This compound | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. chemscene.com [chemscene.com]

- 14. CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine - Synblock [synblock.com]

- 15. benchchem.com [benchchem.com]

- 16. 1-METHYLAZETIDIN-3-AMINE | 959957-92-7 [chemicalbook.com]

- 17. 1-METHYLAZETIDIN-3-AMINE CAS#: 959957-92-7 [m.chemicalbook.com]

- 18. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1521828-13-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 20. 3-(N-Methyl-N-Boc-amino)-3-methylazetidine hydrochloride|BLD Pharm [bldpharm.com]

- 21. rsc.org [rsc.org]

- 22. This compound Dihydrochloride [lgcstandards.com]

- 23. 3-amino-1-N-Methyl-azetidine dihydrochloride - Amerigo Scientific [amerigoscientific.com]

- 24. 138022-85-2|N,N-Dimethylazetidin-3-amine|BLD Pharm [bldpharm.com]

- 25. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. PubChemLite - this compound dihydrochloride (C4H10N2) [pubchemlite.lcsb.uni.lu]

- 28. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 29. researchgate.net [researchgate.net]

- 30. manchesterorganics.com [manchesterorganics.com]

- 31. asianpubs.org [asianpubs.org]

- 32. DSpace [helda.helsinki.fi]

- 33. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. mdpi.com [mdpi.com]

Technical Guide to the Spectral Analysis of N-methylazetidin-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: N-methylazetidin-3-amine (CAS: 959957-92-7) is a functionalized four-membered heterocyclic compound.[1][2] Its structure, incorporating a strained azetidine ring, a tertiary amine (the N-methyl group), and a primary amine, makes it a valuable building block in medicinal chemistry. The inherent ring strain of the azetidine moiety (approximately 25.4 kcal/mol) provides unique conformational rigidity and reactivity, distinct from its less strained five-membered pyrrolidine counterparts.[2][3] This guide provides a detailed analysis of the expected spectral characteristics of this compound, offering a predictive framework for researchers engaged in its synthesis and application. Due to the limited availability of public experimental spectra, this document synthesizes data from analogous structures and established spectroscopic principles to provide a robust theoretical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The analysis predicts distinct signals for the N-methyl group and the three unique positions on the azetidine ring.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | -CH₃ | ~2.4 | Singlet (s) | 3H | Protons of the methyl group attached to the ring nitrogen are deshielded, appearing as a singlet. |

| b | -CH₂- (ring, adjacent to N) | ~3.4 - 3.6 | Triplet (t) | 2H | Methylene protons at C2/C4 are deshielded by the adjacent nitrogen. They are chemically equivalent and split by the C3 proton. |

| c | -CH- (ring, with -NH₂) | ~3.0 - 3.2 | Quintet | 1H | The methine proton at C3 is coupled to the two adjacent methylene groups (C2/C4). |

| d | -NH₂ | ~1.5 (broad) | Singlet (br s) | 2H | Protons of the primary amine often appear as a broad singlet and can exchange with D₂O. The chemical shift is highly dependent on concentration and solvent.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is anticipated to display three signals, reflecting the three chemically distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C1 | -CH₃ | ~45 | The N-methyl carbon signal is typical for aliphatic amines. |

| C2 | -CH₂- | ~60 | The ring carbons adjacent to the nitrogen (C2/C4) are deshielded and equivalent. |

| C3 | -CH- | ~50 | The carbon bearing the primary amino group (C3). |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular formula of this compound is C₄H₁₀N₂. With an even number of nitrogen atoms, its nominal molecular weight is 86 g/mol , and the molecular ion peak (M⁺) is expected at an m/z of 86.[5] The fragmentation is predicted to be dominated by alpha-cleavage, a characteristic pathway for amines.[5]

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula | Comments |

|---|---|---|---|

| 86 | Molecular Ion [M]⁺ | [C₄H₁₀N₂]⁺ | Confirms the molecular weight of the compound. |

| 57 | [M - C₂H₃N]⁺ | [C₂H₅N]⁺ | Loss of the azetidine ring fragment via cleavage adjacent to the primary amine. |

| 56 | [M - CH₄N]⁺ | [C₃H₆N]⁺ | Result of alpha-cleavage adjacent to the ring nitrogen, leading to the loss of a CH₂NH₂ radical. This is expected to be a major fragment. |

| 42 | [C₂H₄N]⁺ | [C₂H₄N]⁺ | A characteristic fragment for azetidine rings, corresponding to an ethyleneimine radical cation. |

| 30 | [CH₄N]⁺ | [CH₄N]⁺ | A common fragment for primary amines, corresponding to [CH₂=NH₂]⁺.[5] |

Visualization of Predicted Fragmentation

The primary fragmentation pathway involves alpha-cleavage, which stabilizes the resulting cation through resonance.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC/MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 20-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the molecule's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be characterized by absorptions from the N-H bonds of the primary amine, C-H bonds, and C-N bonds.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |

|---|---|---|---|---|

| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium | Primary amines typically show two distinct bands in this region (symmetric and asymmetric stretching).[6] |

| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Strong | Characteristic of sp³ hybridized C-H bonds. |

| 2805 - 2780 | C-H Stretch | N-Methyl | Medium | A characteristic sharp peak for N-methyl groups on saturated amines, often seen just below the main C-H stretching region.[7] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium | Confirms the presence of a primary amine.[6] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | Corresponds to the stretching of both the ring and exocyclic C-N bonds.[6] |

| 910 - 665 | N-H Wag | Primary Amine (-NH₂) | Strong, Broad | An out-of-plane bending vibration that is also characteristic of primary amines.[6] |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates first.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Summary and Conclusion

This guide outlines the predicted NMR, MS, and IR spectral data for this compound. The structural features—a primary amine, a tertiary N-methylated amine, and a strained azetidine ring—give rise to a unique and identifiable spectral fingerprint. The ¹H NMR should feature four distinct signals, while the ¹³C NMR should show three. The mass spectrum is expected to be dominated by a base peak at m/z 56 resulting from alpha-cleavage. The IR spectrum will be characterized by the distinctive N-H stretching and bending vibrations of the primary amine. These predictive data, grounded in established spectroscopic principles, provide a comprehensive reference for the characterization of this important synthetic building block.

References

- Muthanna Journal of Pure Science.

-

Synthesis and characterization of some Azetidines derivatives. College of Science Repository. Available at: [Link]

-

PubChem. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662. National Center for Biotechnology Information. Available at: [Link]

- Yeom, et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

-

ResearchGate. Synthesized azetidine derivatives. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. 2019. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]

-

Arkat USA. Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Available at: [Link]

-

PubChem. Azetidine, N-methyl- | C4H9N | CID 138389. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. 2022. Available at: [Link]

Sources

- 1. CAS 959957-92-7: 1-methylazetidin-3-amine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063) [hmdb.ca]

- 5. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 959957-92-7 | 1-Methylazetidin-3-amine | Azetidines | Ambeed.com [ambeed.com]

- 7. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Small N-Heterocycles in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of N-methylazetidin-3-amine for Pharmaceutical Development

Small, saturated nitrogen-containing heterocycles are privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structures provide precise vectoral exits for substituents, enabling meticulous exploration of chemical space and optimization of drug-target interactions. Among these, the azetidine ring, a four-membered heterocycle, has emerged as a valuable building block, offering a unique balance of structural rigidity and favorable physicochemical properties compared to more flexible acyclic amines or larger rings.

This compound (C₄H₁₀N₂) is a bifunctional molecule incorporating both a secondary amine within the strained ring system and a secondary N-methylamine substituent.[1][2] This structure presents a unique profile of basicity, polarity, and hydrogen bonding potential, making it an attractive synthon for introducing the azetidine motif into lead compounds to enhance potency, selectivity, or pharmacokinetic profiles. However, the successful progression of any candidate molecule from discovery to clinical development is contingent upon a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life.

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable data generation. We will proceed from foundational principles to detailed experimental workflows, ensuring a self-validating approach to characterization.

Foundational Physicochemical Properties

Before embarking on experimental studies, a review of the known and computed properties of this compound provides a critical baseline. These values, primarily sourced from computational models, help in the design of analytical methods and in predicting the molecule's general behavior.[1]

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem CID 10086969[1] |

| Molecular Weight | 86.14 g/mol | PubChem CID 10086969[1] |

| IUPAC Name | This compound | PubChem CID 10086969[1] |

| SMILES | CNC1CNC1 | PubChem CID 10086969[1] |

| Topological Polar Surface Area | 24.1 Ų | PubChem CID 10086969[1] |

| Computed XLogP3-AA | -0.8 | PubChem CID 10086969[1] |

Expert Insight: The negative XLogP value suggests high hydrophilicity, predicting good aqueous solubility. The presence of two basic nitrogen atoms means that solubility will be highly dependent on pH. The molecule will be protonated and exist as a water-soluble salt in acidic conditions.[3] Therefore, characterization across a physiological pH range is essential. The hydrochloride salt form is commonly available and often used to improve handling and solubility of basic amines.[4][5][6]

A Framework for Comprehensive Solubility Profiling

Solubility dictates the achievable concentration of a drug in the gastrointestinal tract and bloodstream, directly impacting its absorption and bioavailability. We will outline protocols for both kinetic and thermodynamic solubility, as they provide different but complementary insights for drug development.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary; it is designed to simulate biological environments and processing conditions.

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): These represent the acidic environment of the stomach, the physiological pH of blood plasma, and a basic condition, respectively. Given the amine functionalities, this compound will be fully protonated at pH 2.0, partially protonated at pH 7.4, and largely in its free base form at pH 9.0, leading to expectedly different solubility profiles.

-

Phosphate-Buffered Saline (PBS): This mimics the ionic strength of physiological fluids.

-

Organic Solvents (DMSO, Ethanol): Dimethyl sulfoxide (DMSO) is a standard solvent for storing compounds in high-throughput screening libraries, while ethanol is a common solvent in formulation and manufacturing.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This gold-standard method measures the true equilibrium solubility of a compound.

Methodology:

-

Preparation: Prepare saturated solutions by adding an excess of this compound (e.g., 10 mg) to 1 mL of each selected solvent in separate glass vials. The excess solid is crucial to ensure equilibrium is reached with the solid state.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) on a shaker for 24-48 hours. This duration is chosen to ensure the dissolution process reaches a true equilibrium. A preliminary time-course experiment can validate the minimum required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Centrifuge the samples (e.g., 15 minutes at 14,000 rpm) to pellet any remaining suspended solid.

-

Sampling & Dilution: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed. Perform a precise serial dilution of the supernatant into a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples against a standard calibration curve of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. Chromatographic methods are preferred for their ability to separate the parent compound from any potential impurities or early-stage degradants.[7][8]

Data Presentation: Solubility Profile

All quantitative data should be consolidated for clear interpretation.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 0.1 M HCl | 2.0 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| 0.1 M Borate Buffer | 9.0 | 25 | Experimental Value | Calculated Value |

| Water | ~7.0 | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

Rigorous Stability Assessment: A Forced Degradation Approach

Stability testing is a non-negotiable component of drug development, revealing potential degradation pathways and informing storage conditions, shelf-life, and formulation strategies. Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to accelerate decomposition.

Experimental Workflow for Characterization

The logical flow from initial characterization to stability assessment is crucial for an efficient development program.

Caption: Postulated Degradation Pathways for this compound.

Conclusion and Forward Look

A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental prerequisite for its successful application in drug development. The methodologies outlined in this guide provide a robust, scientifically-grounded framework for generating the critical data required for lead optimization, pre-formulation, and CMC activities. By explaining the causality behind experimental choices and adhering to self-validating protocols, researchers can generate high-quality, reliable data. This enables informed decisions, mitigates development risks, and ultimately accelerates the journey of novel therapeutics from the laboratory to the clinic.

References

- Smolecule. N,N-Diethyl-3-methylazetidin-3-amine.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10086969, this compound. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10351656, N,N-dimethylazetidin-3-amine. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23090361, N,N-dimethylazetidin-3-amine hydrochloride. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18712662, 1-Methylazetidin-3-amine. Available from: [Link].

-

Tanthana, J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega. Available from: [Link].

-

Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link].

-

Thompson, J., et al. (2016). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available from: [Link].

-

Chemistry LibreTexts (2024). Properties of amines. Available from: [Link].

-

Zhang, R., et al. (2024). Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. ACS Omega. Available from: [Link].

-

Shalaby, R. (2011). A Review: Current Analytical Methods for the Determination of Biogenic Amines in Foods. Journal of AOAC International. Available from: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67918599, N-methylazetidin-2-amine;dihydrochloride. Available from: [Link].

-

Fytianos, K., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available from: [Link].

-

IUPAC-NIST Solubility Data Series. Solubility of Amines in Organic Liquids. Available from: [Link].

-

Ge, X., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Available from: [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR) (2001). Chapter 7: Analytical Methods for Benzidine. Available from: [Link].

-

Moravek, A., et al. (2021). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. Atmosphere. Available from: [Link].

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link].

-

Wisniewska-Goclowska, B., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available from: [Link].

Sources

- 1. This compound | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound hydrochloride | 247069-31-4 [amp.chemicalbook.com]

- 5. 1521828-13-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

N-methylazetidin-3-amine and its Derivatives in Medicinal Chemistry: A Guide to Synthesis, Bioisosterism, and Therapeutic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in modern drug discovery.[1] Its inherent ring strain, conformational rigidity, and three-dimensional character offer significant advantages in optimizing the physicochemical and pharmacokinetic profiles of bioactive molecules.[1] This guide focuses on a particularly valuable building block: N-methylazetidin-3-amine. We will explore its synthesis, its strategic role as a constrained bioisostere, and the diverse therapeutic applications of its derivatives, ranging from central nervous system modulators to novel anti-infective and anti-cancer agents. This document serves as a technical resource, providing field-proven insights, detailed experimental protocols, and a robust framework for leveraging this unique scaffold in drug development programs.

The Strategic Value of the Azetidine Core

In an era where drug candidates often suffer from poor solubility and metabolic instability, medicinal chemists are increasingly "escaping flatland" by incorporating sp³-rich, saturated heterocyclic systems.[2] The azetidine ring is a premier example of such a scaffold. Its unique structural properties—a blend of rigidity and high ring strain—confer improved aqueous solubility, greater metabolic stability, and a defined conformational presentation to biological targets compared to more flexible or lipophilic analogues.[1]

This compound (IUPAC Name: this compound, CAS: 247069-31-4) and its structural isomer, 1-methylazetidin-3-amine (CAS: 959957-92-7), are powerful building blocks that exemplify these advantages.[3][4] This guide focuses on the former, where the exocyclic amine is methylated. This molecule serves as a compact, conformationally restricted diamine fragment, a valuable bioisostere for larger, more flexible moieties like piperazine or N-methylethane-1,2-diamine. Its constrained nature reduces the entropic penalty upon binding to a protein target, potentially leading to enhanced binding affinity and selectivity.

Synthesis of the this compound Scaffold

The construction of functionalized azetidines has evolved significantly, moving beyond classical cyclization methods to more innovative and efficient strategies.

Key Synthetic Strategies

Modern approaches to the azetidine core often rely on methodologies that can build or unmask the strained four-membered ring with high efficiency and control.

-

Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes (ABBs): This is a highly versatile and contemporary method. ABBs are highly strained precursors that undergo facile ring-opening reactions upon treatment with a wide range of nucleophiles and electrophiles.[5] The reaction typically involves the cleavage of the central C-N bond, allowing for the installation of substituents at the 1 and 3 positions of the azetidine ring.[5][6] For instance, treatment of an ABB with an amine in the presence of a Lewis acid can directly yield 3-aminoazetidine derivatives.[7]

-

Ring Expansion of Aziridines: The rearrangement of 2-(halomethyl)aziridines to 3-haloazetidines provides a pathway to the azetidine core.[8] These 3-haloazetidines are versatile intermediates that can be further functionalized via nucleophilic substitution to introduce the desired amine functionality.

-

[2+2] Cycloadditions: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a powerful method for constructing the β-lactam (azetidin-2-one) ring, which can then be reduced and further modified to access this compound derivatives.[9]

-

Functionalization of Azetidin-3-ones: Commercially available N-Boc-azetidin-3-one is a common starting material. It can undergo reactions like the Horner-Wadsworth-Emmons olefination to produce an α,β-unsaturated ester, which is then susceptible to aza-Michael addition with various amines to install the C3-substituent.[10]

Installation of the N-methylamine Group

Once the 3-aminoazetidine core is established, N-methylation is typically straightforward. Standard laboratory procedures such as reductive amination with formaldehyde or direct alkylation using reagents like methyl iodide or dimethyl sulfate under basic conditions are commonly employed.[11][12]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. This compound | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. | Sigma-Aldrich [sigmaaldrich.cn]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Buy N,N-Diethyl-3-methylazetidin-3-amine [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

The Azetidine Core in Neuropharmacology: A Technical Guide to the Biological Activity of N-Methylazetidin-3-amine Analogs

Introduction: The Strategic Importance of the Azetidine Moiety in CNS Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable structural motif in the design of neurologically active agents.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] This guide provides an in-depth technical exploration of a specific class of azetidine-containing compounds: N-methylazetidin-3-amine analogs. The focus will be on their biological activity, particularly as it relates to the M1 muscarinic acetylcholine receptor, a key target in the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease.[2][3]

The M1 Muscarinic Acetylcholine Receptor: A Prime Target for this compound Analogs

The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, regions critical for learning and memory.[4][5] Its activation is associated with pro-cognitive effects, making it a highly attractive target for the treatment of Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.[2][3] M1 mAChR agonists have shown potential not only for symptomatic relief but also for disease-modifying effects by influencing the processing of amyloid precursor protein (APP) and reducing tau hyperphosphorylation.[2][6][7]

M1 Receptor Downstream Signaling Pathways

The activation of the M1 mAChR by an agonist, such as an this compound analog, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 family of G-proteins.[4][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[4][10] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[11] These signaling events ultimately lead to a variety of cellular responses, including neuronal excitation and modulation of synaptic plasticity.[5][8]

Beyond the canonical Gq/11 pathway, there is evidence that the M1 receptor can also couple to other G-proteins, such as Gi and Gs, and can signal through β-arrestin-mediated pathways, adding layers of complexity to its pharmacological modulation.[4][5][10]

Caption: M1 Muscarinic Receptor Signaling Cascade.

Structure-Activity Relationships (SAR) of this compound Analogs as M1 Agonists

The development of potent and selective M1 agonists from the this compound scaffold is guided by a systematic exploration of structure-activity relationships. While a comprehensive SAR study for this specific analog series is not extensively published in a single source, we can infer key principles from related heterocyclic M1 agonists.[12][13][14][15]

The core this compound structure provides a crucial three-dimensional framework for interaction with the M1 receptor. The basic nitrogen of the azetidine ring is likely to form a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of the receptor, a common feature for aminergic GPCR ligands. The N-methyl group can influence the pKa of this nitrogen and its steric interactions within the binding site.

Modifications to the 3-amino group are critical for modulating potency and selectivity. Substitution on this nitrogen with various aromatic and heteroaromatic moieties allows for exploration of additional binding interactions within the receptor. For instance, linking the 3-amino group to a thiadiazole or pyrazine ring system has been a successful strategy in developing selective M1 agonists.[12] The nature and substitution pattern of these appended ring systems can significantly impact affinity and functional activity.

Sources

- 1. Buy N,N-Diethyl-3-methylazetidin-3-amine [smolecule.com]

- 2. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. The novel orthosteric agonist M1 muscarinic acetylcholine receptor reveals anti-Alzheimer’s disease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors suitable for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylazetidin-3-amine: A Strategic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylazetidin-3-amine has emerged as a critical building block in medicinal chemistry, prized for its ability to introduce a unique three-dimensional, sp³-rich scaffold into drug candidates. This guide provides a comprehensive technical overview of its role in synthesis, detailing its core reactivity, key synthetic transformations, and strategic application in drug design. By leveraging its distinct physicochemical properties, chemists can significantly enhance molecular novelty and improve pharmacokinetic profiles. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for incorporating this versatile amine into discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

In the pursuit of novel chemical entities with improved drug-like properties, medicinal chemists are increasingly moving away from flat, aromatic structures towards more three-dimensional, sp³-rich scaffolds.[1][2] Azetidines, saturated four-membered nitrogen heterocycles, are at the forefront of this shift.[1][2][3] Their inherent ring strain and rigid, non-planar conformation can confer significant advantages upon a parent molecule, including enhanced aqueous solubility, improved metabolic stability, and novel intellectual property space.[1][2]

This compound, specifically, offers two points of synthetic diversity: a reactive secondary amine for covalent attachment and a tertiary amine within the ring that influences the molecule's overall basicity and polarity. Its incorporation is a strategic choice to modulate physicochemical properties and explore new structure-activity relationships (SAR).[4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring the scaffold's therapeutic relevance and success.[1][2]

Physicochemical Properties and Structural Features

Understanding the intrinsic properties of this compound is fundamental to predicting its influence on a larger molecule. The secondary amine serves as the primary reactive handle, while the ring nitrogen, with its methyl substituent, acts as a key modulator of polarity and basicity.

| Property | Value (Computed) | Source |

| Molecular Formula | C₄H₁₀N₂ | PubChem CID: 10086969[5] |

| Molecular Weight | 86.14 g/mol | PubChem CID: 10086969[5] |

| XLogP3-AA | -0.8 | PubChem CID: 10086969[5] |

| Topological Polar Surface Area | 29.3 Ų | PubChem CID: 18712662[6] |

| Formal Charge | 0 | PubChem CID: 10086969[5] |

| pKa (strongest basic) | ~9.5-10.5 (Predicted) | N/A |

The negative XLogP value highlights the compound's inherent polarity, a desirable trait for improving the solubility of lipophilic drug candidates. The tertiary amine within the azetidine ring is a key contributor to this polarity and provides a center of basicity that can be crucial for receptor engagement or for tuning pharmacokinetic parameters.

Core Reactivity and Synthetic Handling

This compound functions primarily as a nucleophile via its exocyclic secondary amine. This amine is readily available for a variety of bond-forming reactions, making it a versatile building block for library synthesis and lead optimization.

Handling Considerations:

-

Hygroscopicity: Like many small amines, it can absorb moisture from the air. Store under an inert atmosphere (Nitrogen or Argon) and handle quickly.

-

Basicity: It is a moderately strong base. Ensure compatibility with other functional groups and reagents in a planned reaction sequence.

-

Availability: It is commercially available, often as a hydrochloride salt, which is more stable and less hygroscopic than the free base.[7][8] The free base can be generated in situ or through a separate workup step using a suitable base (e.g., Na₂CO₃, K₂CO₃, or triethylamine).

Caption: Core reactivity pathways for this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The true utility of this compound is demonstrated in its application in robust and scalable chemical reactions. Below are detailed protocols for two of the most common and powerful methods for its incorporation.

Nucleophilic Aromatic Substitution (SNA_r)

SNA_r is a cornerstone reaction in medicinal chemistry for forging aryl-amine bonds, particularly with electron-deficient aromatic or heteroaromatic systems.[9][10][11] The secondary amine of this compound is an excellent nucleophile for this transformation.

Causality Behind Experimental Choices:

-

Electrophile: The aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as -NO₂ or -CN, typically positioned ortho or para to the leaving group (F, Cl).[12] Fluorine is the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon center.

-

Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is required. These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. They are also crucial for stabilizing the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or K₂CO₃, is used to scavenge the HX acid byproduct. This prevents the protonation and deactivation of the starting amine.

-

Temperature: Elevated temperatures (80-120 °C) are often necessary to overcome the activation energy of the reaction.

Caption: Experimental workflow for a typical SNA_r reaction.

Detailed Step-by-Step Protocol: SNA_r

-

Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the activated aryl halide (1.0 eq), this compound (or its HCl salt, 1.1 eq), and a suitable polar aprotic solvent (e.g., DMSO, to make a 0.5 M solution).

-

Base Addition: If using the HCl salt of the amine, add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA). If using the free base, add 1.2-1.5 equivalents.

-

Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate (EtOAc) and wash with water, followed by brine, to remove the DMSO and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reductive Amination

Reductive amination is a powerful and reliable method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[13] For a secondary amine like this compound, the reaction proceeds through an intermediate iminium ion, which is then reduced in situ.[13][14]

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice.[13] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Its tolerance for slightly acidic conditions is critical for iminium formation. Other reductants like NaBH₃CN can also be used.[14]

-

Solvent: A non-protic solvent that can dissolve the reactants is preferred. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

-

Acid Catalyst: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion by facilitating the dehydration step.[13]

Caption: Experimental workflow for reductive amination.

Detailed Step-by-Step Protocol: Reductive Amination

-

Reagent Preparation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable solvent like DCE or DCM. A catalytic amount of acetic acid can be added if desired.

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. Be cautious of initial gas evolution.

-

Reaction: Allow the reaction to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

-

Characterization: Confirm the structure and purity of the product by NMR and MS analysis.

Conclusion and Future Outlook

This compound is more than just a reagent; it is a strategic tool for imparting desirable, drug-like properties into novel molecular architectures. Its utility in robust synthetic transformations like SNA_r and reductive amination allows for its reliable and scalable incorporation into diverse chemical scaffolds.[1][2][15][16] As the demand for sp³-rich, three-dimensional molecules continues to grow in drug discovery, the importance of specialized building blocks like this compound will only increase.[1][2][4] Its proven ability to enhance solubility and metabolic stability while providing novel vectors for SAR exploration ensures its place in the modern medicinal chemist's toolbox.[1][2]

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Semantic Scholar. [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. [Link]

-

Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

-

Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (n.d.). Royal Society of Chemistry. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]

-